N-cyclobutyl-2-methoxypyridin-3-amine
Description
Properties
IUPAC Name |
N-cyclobutyl-2-methoxypyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-13-10-9(6-3-7-11-10)12-8-4-2-5-8/h3,6-8,12H,2,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJINACWMGYVQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)NC2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclobutyl-2-methoxypyridin-3-amine is a compound of significant interest due to its potential biological activities. This article discusses its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by a pyridine ring substituted with a cyclobutyl group and a methoxy group. This unique structure contributes to its distinct chemical properties and biological activities.
| Property | Description |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 194.24 g/mol |
| Structural Features | Cyclobutyl and methoxy substitutions |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially impacting diseases like cancer or neurodegenerative disorders.
- Receptor Modulation : The compound may also act as a modulator for various receptors, influencing cellular signaling pathways that are crucial for maintaining physiological balance.
Anticancer Properties
Research has indicated that this compound exhibits anticancer properties. A study demonstrated its effectiveness in reducing cell proliferation in several cancer cell lines, with IC values indicating potent activity.
| Cell Line | IC (µM) | Effect Observed |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.4 | Reduced cell viability by 70% |
| A549 (Lung Cancer) | 4.8 | Induced apoptosis |
| HeLa (Cervical Cancer) | 6.1 | Inhibited migration |
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research involving animal models has shown that treatment with this compound can decrease levels of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer’s disease.
- In vivo studies on J20 mice indicated a significant reduction in plasma Aβ42 levels following administration of the compound, suggesting its potential as a gamma-secretase modulator (GSM).
Case Studies
- Study on Anticancer Activity : A comprehensive analysis was conducted on the effects of this compound on various cancer cell lines. The results indicated that the compound not only inhibited cell growth but also induced apoptosis through caspase activation pathways.
- Neuroprotective Study : A study focusing on Alzheimer's disease models demonstrated that the compound effectively reduced Aβ42 levels in both plasma and brain tissues, highlighting its potential therapeutic application in neurodegenerative diseases.
Scientific Research Applications
Medicinal Chemistry
Alzheimer’s Disease Treatment
One of the most promising applications of N-cyclobutyl-2-methoxypyridin-3-amine is its role as a gamma-secretase modulator (GSM) in the treatment of Alzheimer's disease. Research has shown that derivatives containing the methoxypyridine motif can effectively reduce amyloid-beta (Aβ42) levels, which are implicated in the pathogenesis of Alzheimer's. For instance, compounds derived from methoxypyridine demonstrated significant efficacy in reducing Aβ42 levels in both plasma and brain tissues of transgenic mouse models .
Histamine H3 Receptor Modulation
this compound has also been studied for its activity at histamine H3 receptors. These receptors are involved in various neurological processes, including cognition and memory. Compounds that act as H3 receptor ligands can be classified as antagonists or inverse agonists, potentially offering therapeutic benefits for conditions related to cognitive dysfunction . This modulation can be crucial for developing treatments for disorders such as narcolepsy, obesity, and cognitive decline.
Antiviral Activity
Recent studies have indicated that similar compounds with pyridine structures may exhibit antiviral properties. For example, non-covalent inhibitors targeting the SARS-CoV-2 3CL protease have shown promise in reducing viral RNA loads significantly within days of treatment . While this compound has not been directly tested against SARS-CoV-2, its structural relatives suggest potential avenues for antiviral research.
Cancer Research
PI3K/mTOR Pathway Inhibition
The phosphoinositide 3-kinase (PI3K) pathway is crucial in cancer biology, regulating cell growth and survival. Compounds similar to this compound have been investigated for their ability to inhibit PI3K/mTOR signaling pathways, which are often dysregulated in cancers . These studies indicate that such compounds could serve as effective agents in cancer therapy by targeting key signaling pathways involved in tumor growth.
Synthesis and Structural Optimization
The synthesis of this compound involves various chemical transformations that enhance its biological activity and solubility. Research into structure-activity relationships (SAR) has led to the identification of optimal substitutions on the pyridine ring that improve pharmacokinetic properties while maintaining or enhancing biological efficacy .
Data Tables
Case Studies
- Alzheimer’s Disease Models : A study demonstrated that a methoxypyridine derivative significantly reduced Aβ42 levels in Tg2576 mice, suggesting a viable pathway for developing Alzheimer’s treatments .
- H3 Receptor Modulation : Research into H3 receptor ligands has shown that certain derivatives can enhance memory and cognitive function in preclinical models, indicating their therapeutic potential .
- Cancer Cell Lines : Compounds inhibiting the PI3K/mTOR pathway exhibited low micromolar anti-proliferative activity against prostate and colorectal cancer cell lines, highlighting their potential as cancer therapeutics .
Comparison with Similar Compounds
Structural Differences :
- MPM replaces the cyclobutyl group with a pyrrole-derived Schiff base (imine linkage) at position 3 and positions the methoxy group at position 6 instead of 2 .
Functional Implications : - The Schiff base in MPM enables coordination with metal ions (e.g., Co(II), Cu(II)), forming complexes with antimicrobial activity. In contrast, the cyclobutyl group in the target compound lacks metal-coordinating capacity but may enhance lipophilicity for membrane penetration .
Biological Activity : - MPM and its metal complexes exhibit significant antimicrobial activity against Escherichia coli and Staphylococcus aureus, attributed to hydrogen bonding and hydrophobic interactions with bacterial proteins. Computational studies using Conceptual Density Functional Theory (DFT) highlight higher electrophilicity in MPM, enhancing its reactivity .
5-(2-Methoxypyridin-3-yl)Pyridin-2-Amine
Structural Differences :
- This compound features a bipyridine system, with a methoxy group at position 2 of one pyridine and an amine at position 2 of the second pyridine. The absence of a cyclobutyl group and the bipyridine framework differentiate it from the target compound .
Electronic Properties : - The bipyridine structure may enhance π-π stacking interactions in biological systems, while the methoxy group’s electron-donating effect could stabilize charge-transfer complexes. These properties contrast with the target compound’s single pyridine ring and steric cyclobutyl group .
6-Chloro-2-Methoxypyridin-3-Amine
Structural Differences :
- Chlorine replaces the cyclobutyl group at position 6, while retaining the methoxy group at position 2 and the amine at position 3. This substitution introduces an electron-withdrawing effect .
Physicochemical Impact : - However, it may reduce membrane permeability due to decreased lipophilicity. The similarity score (0.81) between these compounds suggests comparable reactivity but divergent biological targeting .
Triazolo[4,3-b]Pyridazine Derivative
Structural Differences :
- The cyclobutyl group is integrated into a fused triazolo-pyridazine ring system, contrasting with the target compound’s simple pyridine backbone. The methoxy group is retained but positioned on a pyrimidine ring .
Functional Implications : - This contrasts with the target compound’s flexibility, which may favor interactions with less constrained targets .
Computational and Theoretical Insights
- MPM : Conceptual DFT studies reveal a high electrophilicity index (ω = 4.32 eV), correlating with its antimicrobial efficacy. The target compound’s cyclobutyl group may lower electrophilicity but improve pharmacokinetic properties like metabolic stability .
Preparation Methods
Bromopyridine Intermediate Synthesis
The bromination of 2-methoxypyridin-3-amine represents a critical step for subsequent nucleophilic substitution. While direct bromination at the 3-position is less documented, analogous procedures for 2-methoxypyridin-4-amine demonstrate the viability of N-bromosuccinimide (NBS) in dichloromethane (DCM) or acetonitrile at 0–30°C, yielding 3-bromo derivatives in >90% efficiency. Adapting these conditions to 2-methoxypyridin-3-amine would likely require careful optimization to avoid over-bromination or decomposition.
Coupling with Cyclobutylamine
Once the 3-bromo-2-methoxypyridine intermediate is obtained, Buchwald-Hartwig amination with cyclobutylamine offers a pathway to the target compound. Palladium catalysts (e.g., Pd(OAc)₂) with ligands such as Xantphos and bases like Cs₂CO₃ in toluene at 100°C have been effective for analogous aryl bromide aminations. For example, substituting 3-bromo-2-methoxypyridine with cyclobutylamine under these conditions could theoretically yield N-cyclobutyl-2-methoxypyridin-3-amine, though steric hindrance from the cyclobutyl group may reduce yields compared to linear alkylamines.
Aza-Michael Addition with Bromocyclobutanes
Bromocyclobutane Activation
Bromocyclobutane derivatives, such as 1-bromocyclobutane-1-carboxylates, undergo nucleophilic attack by amines under mild conditions. In a procedure adapted from EPFL research, 2-methoxypyridin-3-amine reacts with methyl 1-bromocyclobutane-1-carboxylate in DCM at room temperature, facilitated by EDC·HCl and DMAP. This method typically achieves 60–72% yields for analogous N-alkylated cyclobutanones, suggesting potential applicability here.
Steric and Solvent Effects
The reaction’s success hinges on solvent choice and steric compatibility. Polar aprotic solvents like DMF improve nucleophilicity, while bulky cyclobutane esters may require prolonged reaction times. For instance, substituting methyl esters with benzyl groups in bromocyclobutane carboxylates increased yields from 58% to 72% in related systems, highlighting the importance of leaving-group stability.
Reductive Amination of Cyclobutanone
Imine Formation and Reduction
Reductive amination bypasses the need for pre-halogenated intermediates. Reacting 2-methoxypyridin-3-amine with cyclobutanone in methanol under acidic conditions (e.g., acetic acid) forms the corresponding imine, which is reduced using sodium cyanoborohydride (NaBH₃CN). This method is advantageous for its simplicity, though aromatic amines often exhibit lower reactivity than aliphatic counterparts. Yields for similar reductive aminations range from 50–70%, depending on the ketone’s steric profile.
Optimization Strategies
Enhancing imine stability through dehydrating agents (e.g., MgSO₄) or elevated temperatures (80°C) improves conversion rates. For example, a model reaction between benzylamine and cyclobutanone achieved 85% yield after 12 hours at 80°C, suggesting that extended reaction times could benefit this system.
Alkylation of 2-Methoxypyridin-3-Amine
Direct Alkylation with Cyclobutyl Halides
Treating 2-methoxypyridin-3-amine with cyclobutyl bromide in the presence of a base (e.g., K₂CO₃) and a polar solvent (e.g., DMF) at 60–80°C provides a straightforward route. However, competing over-alkylation to tertiary amines is a significant drawback. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) mitigate this by enhancing solubility and reaction homogeneity, as demonstrated in alkylations of aryl amines.
Protecting Group Strategies
Temporary protection of the amine as a carbamate (e.g., Boc or Cbz) prior to alkylation prevents undesired side reactions. For instance, benzyl carbamate-protected 2-aminocyclobutanones underwent N-alkylation with 60–69% efficiency in HCl/ether reflux conditions. Deprotection via hydrogenolysis or acid hydrolysis then yields the free amine.
Transition Metal-Catalyzed Cross-Coupling
Ullmann Coupling
Copper-catalyzed couplings between 3-iodo-2-methoxypyridine and cyclobutylamine offer a high-yielding alternative. Using CuI, L-proline, and K₃PO₄ in DMSO at 110°C, analogous Ullmann reactions achieve >80% yields for aryl iodides. The electron-rich methoxy group at position 2 enhances the pyridine ring’s reactivity, facilitating oxidative addition.
Palladium-Mediated Approaches
Palladium catalysts (e.g., Pd₂(dba)₃) with bulky phosphine ligands (e.g., DavePhos) enable coupling of 3-bromo-2-methoxypyridine with cyclobutylamine at lower temperatures (70–90°C). This method’s efficiency depends on ligand selection, with biphenyl-type ligands improving turnover in sterically hindered systems.
Comparative Analysis of Methods
| Method | Yield Range | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic Substitution | 50–75% | Scalable, uses commercial reagents | Requires halogenated intermediates |
| Aza-Michael Addition | 60–72% | Mild conditions, stereocontrol | Limited to activated cyclobutanes |
| Reductive Amination | 50–70% | One-pot synthesis | Low reactivity of aromatic amines |
| Direct Alkylation | 40–65% | Simplicity | Over-alkylation, poor regioselectivity |
| Transition Metal Coupling | 70–85% | High yields, versatility | Costly catalysts, inert conditions |
Q & A
Q. What are the common synthetic routes for preparing N-cyclobutyl-2-methoxypyridin-3-amine, and what are their limitations?
Answer: The compound is typically synthesized via nucleophilic substitution or Buchwald-Hartwig amination. For example:
- Route 1: Reacting 2-methoxy-3-nitropyridine with cyclobutylamine under microwave-assisted conditions (50–100°C, 1–4 hours) to reduce reaction time and improve yield .
- Route 2: Using copper(I) bromide and cesium carbonate in dimethyl sulfoxide (DMSO) for C–N coupling, as demonstrated in analogous pyridin-3-amine syntheses (e.g., 35°C, 48 hours, ~17% yield) .
Limitations:
- Low yields in copper-mediated reactions due to competing side reactions (e.g., dehalogenation) .
- Microwave methods require specialized equipment and optimization of power/time parameters .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR: Key for confirming cyclobutyl group integration (e.g., δ 3.2–3.8 ppm for methoxy protons, δ 2.1–2.5 ppm for cyclobutyl CH2) .
- HRMS (ESI): Validates molecular ion peaks (e.g., [M+H]+ at m/z 193.1210) .
- X-ray crystallography: Resolves structural ambiguities (e.g., dihedral angles between pyridine and cyclobutyl moieties) .
Advanced Research Questions
Q. How can microwave-assisted synthesis be optimized to improve yields of this compound?
Answer: Based on analogous protocols :
-
Parameter Optimization Table:
Variable Optimal Range Impact on Yield Temperature 80–90°C Maximizes reaction rate without decomposition Microwave Power 150–200 W Balances energy input and side reactions Solvent DMF or DMSO Enhances solubility of aromatic intermediates Catalyst Pd(OAc)₂/Xantphos Improves C–N coupling efficiency -
Validation: Monitor reaction progress via TLC or in-situ IR. Post-purification using flash chromatography (ethyl acetate/hexane, 3:7) yields >70% .
Q. How can contradictory NMR data for this compound derivatives be resolved?
Answer: Contradictions often arise from dynamic rotational isomerism or solvent effects. Methodological solutions include:
- Variable Temperature (VT) NMR: Identify coalescence temperatures to confirm rotational barriers (e.g., cyclobutyl ring flipping) .
- COSY/NOESY: Map spatial proximities (e.g., methoxy group orientation relative to cyclobutyl) .
- DFT Calculations: Predict chemical shifts using Gaussian09 with B3LYP/6-31G(d) basis set to cross-validate experimental data .
Q. What strategies enhance the bioactivity of this compound in medicinal chemistry?
Answer:
- Structure-Activity Relationship (SAR) Modifications:
- In Silico Screening: Use AutoDock Vina to predict binding affinity for COX-2 or kinase targets .
Methodological Guidance
Q. How to troubleshoot low yields in copper-catalyzed syntheses of this compound?
Answer:
- Step 1: Ensure anhydrous conditions (e.g., molecular sieves) to prevent catalyst deactivation .
- Step 2: Screen ligands (e.g., 1,10-phenanthroline) to stabilize Cu(I) intermediates .
- Step 3: Optimize stoichiometry (e.g., 1.2 eq. cyclobutylamine, 10 mol% CuBr) .
Q. What analytical workflows validate purity for pharmacological studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
